Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group, and finally the esterification with benzoic acid. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene-2-sulfonyl chloride.
Esterification: The final step involves the esterification of the intermediate compound with benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate involves its interaction with specific molecular targets. The thiophene sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Piperidine Derivatives: Compounds like piperidine-3-carboxylic acid and piperidine-4-carboxylic acid are structurally similar and have various applications in medicinal chemistry.
Uniqueness
Ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a thiophene sulfonyl group and a piperidine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H22N2O5S2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 2-[(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H22N2O5S2/c1-2-26-19(23)15-8-3-4-9-16(15)20-18(22)14-7-5-11-21(13-14)28(24,25)17-10-6-12-27-17/h3-4,6,8-10,12,14H,2,5,7,11,13H2,1H3,(H,20,22) |
InChI Key |
LEFGJSSLYYXQEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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